Methyl melissate

Description

Methyl triacontanoate has been reported in Picea glauca, Hellenia speciosa, and Abies balsamea with data available.

Properties

IUPAC Name |

methyl triacontanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33-2/h3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRUBGLRQLAEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212078 | |

| Record name | Methyl triacontanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Methyl triacontanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-83-4 | |

| Record name | Methyl triacontanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl triacontanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl triacontanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl triacontanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl triacontanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Methyl Melissate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of methyl melissate (B1234502) (also known as methyl triacontanoate), a long-chain fatty acid methyl ester. The information is compiled for professionals in research and development who require detailed technical data for applications ranging from natural product chemistry to materials science.

Physicochemical Data Summary

Methyl melissate is the methyl ester of melissic acid (or triacontanoic acid).[1][2] It is a naturally occurring compound found in various environmental matrices, including plant waxes and atmospheric particulate matter, where it can serve as a biomarker.[3] The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| IUPAC Name | methyl triacontanoate | [4][5] |

| Synonyms | This compound, Methyl triacontanoate, Melissic acid methyl ester | [1][2][6] |

| CAS Number | 629-83-4 | [1][2][3] |

| Molecular Formula | C₃₁H₆₂O₂ | [1][2][4][6] |

| Molecular Weight | 466.82 g/mol | [1][2][3][4] |

| Appearance | White solid, beige powder, or liquid.[1][7][8][9] Note: Appearance may vary based on purity and temperature. | |

| Melting Point | 70-73 °C (158-163.4 °F) | [6][8] |

| 162-162.5 °F (72.2-72.5 °C) | [7] | |

| Boiling Point | 475.8 °C at 760 mmHg | [6] |

| Density | 0.858 g/cm³ | [5][6] |

| Solubility | Water: Insoluble (3.1 x 10⁻⁷ g/L at 25 °C).[1][5][7] | |

| Organic Solvents: Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), Ethanol (25 mg/ml), and other non-polar solvents like hexane (B92381) and chloroform.[2][5][8] | ||

| Vapor Pressure | 3.22 x 10⁻⁹ mmHg at 25 °C | [6][8] |

| Flash Point | 110 °C | [6] |

| LogP (Octanol/Water) | 11.1 - 15.5 | [6][7] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

Experimental Protocols & Methodologies

The characterization and analysis of this compound rely on standard and advanced analytical techniques. While specific protocols for this compound are not extensively published, the methodologies for very-long-chain fatty acid methyl esters (VLCMFAMEs) are well-established.

2.1 Synthesis via Fischer Esterification

The creation of this compound can be achieved through the direct esterification of its corresponding fatty acid, triacontanoic acid.[3]

-

Objective: To synthesize this compound from triacontanoic acid and methanol (B129727).

-

Procedure:

-

Dissolve one mole of triacontanoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture. The reaction is reversible, so removing water as it forms can drive the reaction forward to improve the yield of the ester.[10]

-

After the reaction reaches equilibrium, neutralize the acid catalyst.

-

Remove the excess methanol via distillation.

-

Purify the resulting this compound using techniques such as column chromatography or recrystallization.

-

2.2 Isolation and Quantification by Gas Chromatography (GC)

Gas chromatography is a primary technique for the separation and quantification of volatile and thermally stable compounds like this compound.[3]

-

Objective: To separate and quantify this compound from a sample matrix.

-

Methodology:

-

Sample Preparation: If isolated from a natural source, the sample may first require extraction and derivatization to convert the parent fatty acid into its more volatile methyl ester.[3]

-

Injection: Introduce the vaporized sample into the GC system.

-

Separation: Utilize a high-polarity capillary column (e.g., 100% biscyanopropyl polysiloxane stationary phase) to separate components based on chain length and degree of unsaturation.[3] Long, narrow-bore columns (e.g., 100 m x 0.25 mm) are effective.[3]

-

Temperature Program: Employ a temperature gradient. A typical program might start at a lower temperature, hold for a period, and then ramp up to a higher temperature to ensure the elution of high-boiling-point compounds like this compound.[3]

-

Detection: Use a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification.[3]

-

2.3 Structural Elucidation by Spectroscopy

Spectroscopic methods are essential for confirming the chemical structure of the isolated compound.

-

Mass Spectrometry (MS): The NIST Chemistry WebBook contains mass spectrum data for this compound (as triacontanoic acid, methyl ester).[4] This data is critical for confirming the molecular weight and analyzing fragmentation patterns to verify the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the different chemical environments of the hydrogen atoms. Key expected signals would include a singlet for the methyl ester protons (-OCH₃) and overlapping multiplets for the long aliphatic chain protons (-CH₂- and -CH₃).[11][12]

-

¹³C NMR: Would show distinct signals for the carbonyl carbon of the ester group, the methoxy (B1213986) carbon, and the carbons of the long alkyl chain.[9]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The IR spectrum of this compound would be characterized by the absence of a broad O-H stretching band (present in the parent carboxylic acid) and the presence of a strong C=O stretching absorption for the ester group.[12]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction, purification, and analysis of this compound from a natural source, such as plant epicuticular waxes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 629-83-4 | Benchchem [benchchem.com]

- 4. Triacontanoic acid, methyl ester [webbook.nist.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Methyl triacontanoate|lookchem [lookchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chembk.com [chembk.com]

- 9. Methyl triacontanate | C31H62O2 | CID 12400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. employees.oneonta.edu [employees.oneonta.edu]

- 11. researchgate.net [researchgate.net]

- 12. methyl methanoate low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 methyl formate 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

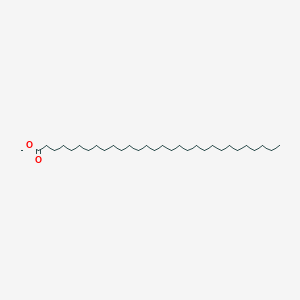

Methyl melissate chemical structure and formula.

An In-depth Technical Guide to Methyl Melissate (B1234502)

Introduction

Methyl melissate, also known by its systematic name methyl triacontanoate, is a long-chain fatty acid methyl ester (FAME).[1][2][3] It is the methyl ester of melissic acid (or triacontanoic acid), a 30-carbon saturated fatty acid.[1] This compound is found in nature, often as a component of plant epicuticular waxes, and has been identified in various environmental matrices such as soils and atmospheric aerosols.[1] In commercial applications, it is utilized for its emulsifying and surfactant properties in cosmetics, as a flavoring agent in the food industry, and as a biochemical reagent in scientific research.[4][5]

Chemical Structure and Formula

This compound is characterized by a long 30-carbon aliphatic chain attached to a methyl ester group.

-

Synonyms: this compound, Melissic acid methyl ester, n-Triacontanoic acid methyl ester[3][5][6][7][9]

-

Canonical SMILES: CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[2][4]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. These properties highlight its non-volatile and lipophilic nature.[10]

| Property | Value | Source |

| Molecular Weight | 466.83 g/mol | [6][9] |

| Appearance | White to almost white powder or crystal | [5] |

| Melting Point | 70 - 74 °C | [5] |

| Water Solubility | Insoluble (3.1 x 10⁻⁷ g/L at 25 °C) | [2][10] |

| Purity (Commercial) | ≥ 95% | [5][6] |

| Storage Temperature | 0 - 10 °C | [2][5] |

Experimental Protocols

Synthesis via Fischer Esterification

This compound can be synthesized in a laboratory setting through the direct esterification of its corresponding fatty acid, triacontanoic acid.[1] The Fischer esterification method is a common pathway for this transformation. The following is a representative protocol.

Objective: To synthesize this compound from triacontanoic acid and methanol (B129727) using an acid catalyst.

Materials:

-

Triacontanoic acid (Melissic acid)

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Toluene (B28343) or Hexane (B92381) (for recrystallization)

-

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve triacontanoic acid in an excess of anhydrous methanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours to drive the reaction to completion. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Neutralization: Wash the mixture sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Extract the organic layer containing the methyl ester.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like toluene or hexane to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis and quantification of this compound, particularly in complex environmental or biological samples, are effectively performed using Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[1][7][8]

Objective: To identify and quantify this compound in a sample.

Materials:

-

Sample containing or suspected to contain this compound

-

Internal standard (e.g., methyl nonadecanoate)

-

Organic solvent (e.g., hexane, dichloromethane) for extraction and dilution

-

Gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms)

-

Mass spectrometer detector

Methodology:

-

Sample Preparation: Extract lipids from the sample using an appropriate organic solvent. If the fatty acids are not already esterified, perform a derivatization step (transesterification) to convert triacontanoic acid to its methyl ester.

-

Standard Preparation: Prepare a series of calibration standards of pure this compound at known concentrations. Spike each standard and the sample with a known amount of the internal standard.

-

GC Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC inlet.

-

Chromatographic Separation: The GC oven temperature is programmed to ramp up, allowing for the separation of different components in the mixture based on their boiling points and interaction with the column's stationary phase. This compound, being a very long-chain ester, will have a relatively long retention time.

-

Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectrum provides a molecular fingerprint that allows for definitive identification.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve generated from the standards.

Visualizations

Logical Workflow for Synthesis

The synthesis of this compound follows a standard acid-catalyzed esterification process. The logical flow from reactants to the final purified product is depicted below.

Caption: Logical workflow for the synthesis of this compound.

Experimental Workflow for Analysis

The standard procedure for analyzing this compound in a sample involves extraction, chromatographic separation, and mass spectrometric detection.

Caption: Experimental workflow for the analysis of this compound.

References

- 1. This compound | 629-83-4 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Methyl triacontanate | C31H62O2 | CID 12400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. Triacontanoic acid, methyl ester [webbook.nist.gov]

- 8. Triacontanoic acid, methyl ester [webbook.nist.gov]

- 9. Methyl triacontanoate|lookchem [lookchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

The Biosynthesis of Methyl Melissate: A Technical Guide for Researchers

Abstract

Methyl melissate (B1234502), the methyl ester of the C30 very-long-chain fatty acid (VLCFA) melissic acid, is a component of cuticular waxes in various organisms, including plants and insects. Its biosynthesis is a multi-step process involving the de novo synthesis of fatty acid precursors, elongation to very-long-chain fatty acids, and a final esterification step. This technical guide provides an in-depth overview of the putative biosynthetic pathway of methyl melissate, drawing on established knowledge of VLCFA and wax ester synthesis. It includes a detailed breakdown of the enzymatic reactions, relevant quantitative data from related pathways, comprehensive experimental protocols for the analysis of its precursors and analogs, and visualizations of the metabolic pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipid biochemistry, natural product synthesis, and related areas.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 22 carbon atoms or more, and their derivatives are crucial components of cellular lipids, particularly in the formation of protective barriers such as the cuticular wax of plants and the cuticle of insects.[1] this compound, a C31 wax ester, is a derivative of melissic acid (C30:0), a saturated VLCFA. In plants, cuticular waxes, including methyl esters, play a vital role in preventing water loss and protecting against environmental stresses.[2][3][4] In insects, cuticular lipids are involved in preventing desiccation and chemical communication.

The biosynthesis of this compound is not as extensively characterized as that of other wax components like alkanes and primary alcohols. However, a putative pathway can be constructed based on the well-established mechanisms of VLCFA elongation and general principles of fatty acid modification. This guide will delineate this proposed pathway, from the initial fatty acid precursors to the final methylated product.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages:

-

Synthesis of the Precursor: Melissic Acid (Triacontanoic Acid)

-

Methylation of Melissic Acid to form this compound

Stage 1: Biosynthesis of Melissic Acid

Melissic acid, a C30 saturated fatty acid, is synthesized through the fatty acid elongation (FAE) system, which is located in the endoplasmic reticulum.[1][3] This system extends shorter-chain fatty acyl-CoAs (typically C16 or C18) by adding two-carbon units from malonyl-CoA in a four-step cyclical process. The key enzymes involved in each cycle of elongation are:

-

β-ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme that catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA.

-

β-ketoacyl-CoA Reductase (KCR): This enzyme reduces the β-ketoacyl-CoA to β-hydroxyacyl-CoA, using NADPH as a reductant.

-

β-hydroxyacyl-CoA Dehydratase (HCD): This enzyme dehydrates the β-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.

-

trans-2,3-enoyl-CoA Reductase (ECR): This final enzyme in the cycle reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer. This elongated acyl-CoA can then serve as a substrate for further elongation cycles until the desired chain length, such as C30 for melissic acid, is achieved.

Stage 2: Putative Methylation of Melissic Acid

Once melissyl-CoA (the activated form of melissic acid) is synthesized, it is proposed to undergo methylation to form this compound. While the specific enzyme responsible for this reaction in plants and insects has not been definitively identified, a plausible mechanism involves an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[5][6] SAM is a common methyl group donor in a wide range of biological methylation reactions.[7]

The proposed reaction is catalyzed by a putative Very-Long-Chain Fatty Acid Methyltransferase (VLCFA-MT) . This enzyme would transfer the methyl group from SAM to the carboxyl group of melissic acid (or its CoA ester), releasing S-adenosyl-L-homocysteine (SAH) and forming this compound.

Quantitative Data

Table 1: Substrate Specificities of select Arabidopsis KCS Enzymes

| Enzyme | Primary Substrates | Products | Reference |

|---|---|---|---|

| KCS1/FAE1 | C18:1-CoA, C20:1-CoA | C20:1-CoA, C22:1-CoA | [8] |

| KCS6/CER6 | C24:0-CoA, C26:0-CoA | C26:0-CoA, C28:0-CoA | [3] |

| KCS10 | C28:0-CoA, C30:0-CoA | C30:0-CoA, C32:0-CoA |[3] |

Table 2: Kinetic Parameters of a Juvenile Hormone Acid O-Methyltransferase (DmJHAMT) from Drosophila melanogaster with various fatty acid substrates

| Substrate (Fatty Acid) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Lauric Acid (C12:0) | 15 ± 2 | 0.23 ± 0.01 | 1.5 x 10⁴ | [5] |

| Myristic Acid (C14:0) | 12 ± 1 | 0.28 ± 0.01 | 2.3 x 10⁴ | [5] |

| Palmitic Acid (C16:0) | 20 ± 3 | 0.21 ± 0.01 | 1.1 x 10⁴ | [5] |

Note: This data is for a methyltransferase acting on medium-chain fatty acids and serves as an example of kinetic parameters for such enzymes.

Experimental Protocols

The analysis of this compound and its precursors typically involves extraction of total lipids followed by chromatographic separation and mass spectrometric identification. Below are detailed protocols for these procedures.

Protocol for Extraction and Analysis of Very-Long-Chain Fatty Acid Methyl Esters (FAMEs)

This protocol is adapted for the analysis of total FAMEs from plant or insect tissue and can be used to detect this compound.

Objective: To extract, derivatize, and analyze VLCFAs as their methyl esters from biological samples.

Materials:

-

Biological tissue (e.g., plant leaves, insect cuticle)

-

Chloroform

-

1 N KOH in methanol

-

1 M Acetic acid

-

Internal standard (e.g., methyl heptadecanoate)

-

Anhydrous sodium sulfate

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Weigh approximately 100 mg of fresh tissue or 20 mg of lyophilized tissue into a glass centrifuge tube.

-

Add a known amount of internal standard.

-

-

Lipid Extraction and Saponification:

-

Add 2 mL of 1 N KOH in methanol to the sample.

-

Incubate at 80°C for 1 hour, vortexing every 15 minutes. This step hydrolyzes ester linkages, releasing free fatty acids.

-

-

Methylation:

-

Cool the tubes to room temperature.

-

Add 2 mL of hexane and 1 mL of 1 M acetic acid to neutralize the KOH.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Instrument: Agilent GC-MS system or equivalent.

-

Column: A non-polar capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL, splitless mode.

-

Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 320°C at 5°C/min, and hold for 15 min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters: Electron ionization (EI) at 70 eV, scan range m/z 50-600.

-

Identification: Identify this compound based on its retention time relative to standards and its characteristic mass spectrum.

-

Protocol for In Vitro Assay of a Putative VLCFA-Methyltransferase

This protocol is a hypothetical assay for measuring the activity of a candidate VLCFA-MT enzyme.

Objective: To determine if a candidate enzyme can methylate a VLCFA using SAM as a methyl donor.

Materials:

-

Purified candidate enzyme

-

Melissic acid (or melissyl-CoA) substrate

-

S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled SAM)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

Ethyl acetate (B1210297)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay buffer

-

10 µM Melissic acid

-

10 µM S-adenosyl-L-[methyl-¹⁴C]methionine

-

Purified candidate enzyme (e.g., 1-5 µg)

-

-

Include a negative control reaction without the enzyme.

-

Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 30 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 100 µL of 0.5 M HCl.

-

Extract the lipid-soluble product by adding 500 µL of ethyl acetate, vortexing, and centrifuging.

-

-

Quantification:

-

Transfer 400 µL of the upper ethyl acetate phase to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the incorporation of ¹⁴C into the lipid phase.

-

Conclusion

The biosynthesis of this compound is a specialized branch of lipid metabolism, culminating from the well-established pathway of very-long-chain fatty acid elongation. While the final methylation step is yet to be fully elucidated in organisms known to produce this compound, the involvement of an S-adenosyl-L-methionine-dependent methyltransferase represents the most plausible enzymatic mechanism. The protocols and data presented in this guide provide a framework for researchers to investigate this pathway further, identify the key enzymes involved, and quantify their activity. Future research, including the identification and characterization of the putative very-long-chain fatty acid methyltransferase, will be crucial for a complete understanding of the biosynthesis and physiological roles of this compound in organisms.

References

- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance [frontiersin.org]

- 3. Biosynthesis and secretion of cuticular wax | Kunst Lab [kunstlab.botany.ubc.ca]

- 4. Regulatory mechanisms underlying cuticular wax biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAM-dependent methyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 7. S -Adenosylmethionine: more than just a methyl donor - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00086E [pubs.rsc.org]

- 8. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

A Comprehensive Technical Review of Methyl Melissate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl melissate (B1234502), also known as methyl triacontanoate, is a long-chain fatty acid methyl ester with the chemical formula C31H62O2.[1] It is a naturally occurring compound found in various plant waxes and beeswax.[2] As a saturated fatty acid ester, it is characterized by a long aliphatic tail, which imparts significant lipophilicity to the molecule. This technical guide provides a comprehensive review of the current research on methyl melissate, including its physicochemical properties, natural sources, and potential biological activities. The guide also details relevant experimental protocols for its extraction, isolation, and biological evaluation, and presents a logical workflow for future research in the form of a Graphviz diagram. While research directly focused on this compound is limited, this guide also incorporates contextual data from related long-chain fatty acid esters to provide a broader perspective for drug discovery and development.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data. The available data is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C31H62O2 | [1][3] |

| Molecular Weight | 466.84 g/mol | [1][3] |

| CAS Number | 629-83-4 | [1][3] |

| Appearance | White to almost white powder or crystal; Beige powder | [1][3] |

| Melting Point | 70 - 74 °C (158 - 165.2 °F) | [3][4] |

| Boiling Point | Not available | [4] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents like hexane (B92381), benzene, and chloroform.[2] Partly miscible with water.[4] | [2][4] |

| Vapor Pressure | Negligible | [4] |

| log Kow (Octanol-Water Partition Coefficient) | 10-15 (estimated for Group A substances) | [4] |

| IUPAC Name | methyl triacontanoate | [1] |

| Synonyms | Methyl triacontanoate, Melissic acid methyl ester, n-Triacontanoic acid methyl ester | [1][3] |

Natural Occurrence and Isolation

This compound has been identified as a component of various natural sources, particularly in plant epicuticular waxes and sediments. Its presence is often used as a biomarker for terrestrial plant input in environmental samples.[5]

Natural Sources:

-

Plants: this compound has been isolated from plants such as Symplocos racemosa, Costus speciosus, and Citrus sinensis.[5] It is a constituent of the waxes of many higher plants.

-

Environmental Samples: It has been detected in atmospheric aerosols (PM2.5), where its presence is linked to biomass burning and vegetation wax.[5] It is also found in soils, such as Chernozemic soils, resulting from the decomposition of plant matter.[5] Furthermore, it has been identified in river and lake sediments.[5]

Biological Activity and Therapeutic Potential

Direct research on the biological activities of pure this compound is currently limited. However, the broader class of long-chain fatty acids and their esters are known to possess a range of biological effects. It is plausible that this compound shares some of these properties.

Context from Related Compounds:

-

Anti-inflammatory Activity: Fatty acid methyl esters have been investigated for their anti-inflammatory properties. While no specific data exists for this compound, other fatty acid methyl esters have shown potential in this area.

-

Antimicrobial Activity: Long-chain fatty acids and their esters can exhibit antimicrobial activity by disrupting the cell membranes of bacteria and fungi.

-

Cytotoxic Activity: Some long-chain fatty acid esters have been evaluated for their cytotoxic effects against cancer cell lines.

Due to the lack of specific data for this compound, the following table presents a summary of biological activities observed for various fatty acid methyl esters to provide a contextual framework for future research.

| Biological Activity | Compound/Extract | Assay | Results | Source(s) |

| Cytotoxicity | Isomeric acylated benzoquinones with tridecyl substituents | MTT assay against HL-60, SK-MEL, KB, BT-549, and SK-OV-3 carcinomas | IC50 values <1.1-4.2 microg/mL | [6] |

| Antioxidant | Isomeric acylated benzoquinones with tridecyl substituents | Not specified | Prominent antioxidant effect | [6] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable investigation of this compound's properties and biological activities.

Extraction and Isolation of Fatty Acid Methyl Esters from Plant Material

This protocol describes a general method for the extraction and isolation of fatty acid methyl esters (FAMEs), including this compound, from plant tissues.

-

Sample Preparation: Fresh or dried plant material is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to solvent extraction, typically using a non-polar solvent like hexane or a Soxhlet apparatus for exhaustive extraction.

-

Transesterification: The lipid extract is then transesterified to convert fatty acids and triglycerides into their corresponding methyl esters. A common method involves heating the extract with methanol (B129727) and a catalyst (e.g., sulfuric acid or sodium methoxide). A one-step method involves heating the fresh tissue with a reagent containing methanol, heptane, benzene, 2,2-dimethoxypropane, and H2SO4.[7]

-

Purification: The resulting FAMEs are then purified. This can be achieved by liquid-liquid extraction, followed by column chromatography on silica (B1680970) gel to separate different classes of lipids and obtain pure FAMEs.

-

Analysis: The purified FAME fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify individual FAMEs, including this compound.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.[5][8]

In Vitro Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit protein (egg albumin) denaturation.[11][12]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and various concentrations of this compound. A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value can be determined from a dose-response curve.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[13]

-

Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Compound: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Visualizations

Experimental Workflow for Bioactivity Screening of this compound

The following diagram illustrates a general workflow for the investigation of the biological activities of this compound, from its source to the identification of potential therapeutic leads.

Caption: A generalized workflow for the discovery and development of bioactive compounds from natural sources.

Logical Relationship for Investigating Anti-inflammatory Potential

This diagram outlines the logical steps to investigate the potential anti-inflammatory mechanism of action of this compound.

References

- 1. Methyl triacontanate | C31H62O2 | CID 12400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemimpex.com [chemimpex.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound | 629-83-4 | Benchchem [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural abundance 2H-ERETIC-NMR authentication of the origin of methyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. medwinpublishers.com [medwinpublishers.com]

- 13. protocols.io [protocols.io]

Methyl Melissate: A Comprehensive Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of the available toxicological and safety data for methyl melissate (B1234502). Due to a lack of specific experimental studies on methyl melissate, this profile relies on read-across data from structurally similar long-chain fatty acid esters. The available information suggests a low order of toxicity for this compound. This document summarizes key toxicological endpoints, details the standard experimental protocols for their assessment, and presents relevant metabolic pathway information. All quantitative data is presented in tabular format for clarity, and experimental workflows and metabolic pathways are illustrated using diagrams generated with Graphviz (DOT language) to facilitate understanding.

Introduction

This compound (CAS No. 629-83-4), also known as methyl triacontanoate, is the methyl ester of melissic acid, a saturated long-chain fatty acid. It is found in various natural sources and has potential applications in the cosmetic, pharmaceutical, and food industries. A thorough understanding of its toxicological profile is essential for ensuring its safe use in consumer products and therapeutic development. This whitepaper aims to consolidate the existing safety data and provide a detailed overview of the standard methodologies used to assess the safety of substances like this compound.

Toxicological Profile

The toxicological data for this compound is primarily based on read-across from other long-chain fatty acid esters. The data indicates a low potential for acute and systemic toxicity, as well as for developmental and reproductive effects.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For long-chain fatty acid esters, the acute oral toxicity is low.

| Endpoint | Species | Route | Value | Reference Substance(s) |

| LD50 | Rat | Oral | > 5 g/kg | C22-C34 Alkyl Fatty Acid Esters |

| Table 1: Summary of Acute Oral Toxicity Data (Read-Across) |

Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of long-term or repeated exposure to a substance. A 28-day oral gavage study on similar fatty acid esters showed no significant toxicity.

| Endpoint | Species | Route | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Reference Substance(s) |

| 28-Day Oral Gavage | Rat | Oral | 100, 500, 1000 | 1000 | Decyl Oleate, Octyl Stearate |

| Table 2: Summary of Repeated Dose Oral Toxicity Data (Read-Across) |

Developmental and Reproductive Toxicity

Developmental and reproductive toxicity studies assess the potential for a substance to interfere with normal reproduction and development. Studies on a related fatty acid ester indicate no maternal or teratogenic effects at high doses.

| Endpoint | Species | Route | Dose Levels (mg/kg/day) | Maternal NOAEL (mg/kg/day) | Teratogenicity NOAEL (mg/kg/day) | Reference Substance(s) |

| Oral Gavage (Gestation) | Rat | Oral | 100, 300, 1000 | > 1000 | > 1000 | C16-C18 Fatty Acid 2-Ethylhexyl Ester |

| Table 3: Summary of Developmental and Reproductive Toxicity Data (Read-Across) |

Skin and Eye Irritation

Qualitative information suggests that this compound is not expected to be a skin or eye irritant. However, no quantitative data from standardized tests are available for this compound itself.

Genotoxicity

There is no specific genotoxicity data available for this compound. Standard genotoxicity tests, such as the Ames test and the in vivo micronucleus assay, would be required for a complete toxicological profile.

Experimental Protocols

The following sections detail the standard methodologies for key toxicological assessments, based on OECD guidelines. These protocols would be applicable for generating specific data for this compound.

Acute Oral Toxicity (as per OECD 423)

This method is used to determine the acute oral toxicity of a substance.

Figure 1: Workflow for Acute Oral Toxicity Study (OECD 423).

Methodology:

-

Test Animals: Young, healthy adult rats (usually females) are used.

-

Dose Administration: A single dose of the test substance is administered by oral gavage. The starting dose is selected based on available information.

-

Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as for mortality. Body weight is recorded weekly.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

-

Data Analysis: The number of animals that die within the observation period is recorded, and the LD50 is estimated.

Repeated Dose 28-Day Oral Toxicity Study (as per OECD 407)

This study provides information on the potential health hazards arising from repeated exposure to a substance over 28 days.

Figure 2: Workflow for a 28-Day Repeated Dose Oral Toxicity Study (OECD 407).

Methodology:

-

Test Animals: Groups of male and female rats are used.

-

Dose Administration: The test substance is administered daily by oral gavage for 28 days. At least three dose levels and a control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

-

Pathology: All animals are subjected to a full necropsy. The weights of major organs are recorded.

-

Histopathology: Tissues from the control and high-dose groups are examined microscopically.

-

Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (as per OECD 439)

This in vitro test is used to assess the skin irritation potential of a substance.

Figure 3: Workflow for In Vitro Skin Irritation Test (OECD 439).

Methodology:

-

Test System: A reconstructed human epidermis (RhE) model is used.

-

Application: The test substance is applied topically to the surface of the RhE tissue.

-

Incubation: The tissue is incubated for a specific period.

-

Washing: The test substance is removed by washing.

-

Viability Assay: Cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

Data Analysis: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control.

Metabolism and Signaling Pathways

This compound, as a long-chain fatty acid ester, is expected to be metabolized into melissic acid and methanol. Long-chain fatty acids are known to be converted into their coenzyme A (CoA) esters, which play a significant role in cellular metabolism and signaling.

Long-chain fatty acyl-CoA esters are allosteric regulators of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. The binding of these esters to the β1-subunit of AMPK can lead to its activation.

Figure 4: Proposed Metabolic and Signaling Pathway of this compound.

This pathway suggests that the metabolic products of this compound could influence cellular energy metabolism through the AMPK signaling cascade.

Conclusion

Based on the available read-across data from structurally similar long-chain fatty acid esters, this compound is not expected to pose a significant toxicological risk. The acute oral toxicity is low, and it is not anticipated to be a skin or eye irritant. Repeated oral exposure and developmental studies on related compounds have not shown adverse effects at high dose levels.

However, it is crucial to emphasize that this toxicological profile is based on read-across data and not on direct experimental studies of this compound. To establish a definitive safety profile, it is recommended that key toxicological studies, as detailed in the experimental protocols section of this guide, be conducted on this compound itself. These studies should include, at a minimum, acute oral toxicity, skin and eye irritation, and genotoxicity assessments.

An In-depth Technical Guide to Methyl Melissate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl melissate (B1234502), also known as methyl triacontanoate. It covers its chemical identity, physicochemical properties, and generalized experimental methodologies relevant to its synthesis and analysis. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identification

Synonyms: this compound is known by several other names in scientific literature and chemical databases. These include:

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. This compound is a saturated fatty acid methyl ester with a long aliphatic chain, which dictates its physical characteristics.[1] It is a white to off-white, waxy crystalline solid at room temperature.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₆₂O₂ | [1][2][5] |

| Molecular Weight | 466.82 g/mol | [1][7] |

| Appearance | White to off-white, waxy crystalline solid or powder | [1][7] |

| Melting Point | 70-73 °C (162-162.5 °F) | [6][10] |

| Boiling Point | 475.8°C at 760 mmHg | [6] |

| Solubility | Insoluble in water (3.1E-7 g/L at 25°C). Highly soluble in non-polar organic solvents like hexane (B92381) and chloroform. | [1][2] |

| Density | 0.858 g/cm³ | [6] |

| InChI Key | BIRUBGLRQLAEFF-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | [2][3][4] |

Natural Occurrence and Biological Significance

This compound is a naturally occurring long-chain fatty acid methyl ester. It is found in various plant oils and waxes, such as beeswax and palm oil.[1] Its presence in plant cuticular wax serves as a protective barrier against environmental stressors.[1] In environmental science, it acts as a biomarker. For instance, its identification in sediment cores from rivers and lakes provides insights into the sources of organic matter and past biological activity.[1][3] While it is used as a biochemical reagent for research, its direct biological activity or role in signaling pathways is not extensively documented in the provided search results.[9][11]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis or extraction of this compound were not available in the initial search results. However, based on general organic chemistry principles for the synthesis of fatty acid methyl esters (FAMEs), a generalized protocol can be described.

Generalized Synthesis: Fischer Esterification of Melissic Acid

Fischer esterification is a common method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.

Reaction Scheme: C₂₉H₅₉COOH (Melissic Acid) + CH₃OH (Methanol) ⇌ C₂₉H₅₉COOCH₃ (this compound) + H₂O

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve melissic acid (1 equivalent) in an excess of anhydrous methanol (B129727) (e.g., 20-50 equivalents). The large excess of methanol serves as both solvent and reactant, driving the equilibrium towards the product.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05-0.1 equivalents), to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (usually several hours).

-

Workup and Neutralization: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a non-polar organic solvent (e.g., hexane or diethyl ether) multiple times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., 2-propanol or ethanol) to yield pure this compound.[12]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate logical workflows for the synthesis and analysis of this compound.

References

- 1. This compound | 629-83-4 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. CAS RN 629-83-4 | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. Methyl triacontanoate|lookchem [lookchem.com]

- 7. Methyl triacontanate | C31H62O2 | CID 12400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 629-83-4 [amp.chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. This compound | CAS#:629-83-4 | Chemsrc [chemsrc.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Solubility of Methyl Melissate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl melissate (B1234502) (also known as methyl triacontanoate), a long-chain fatty acid ester. An understanding of its solubility characteristics is fundamental for its application in various research and development fields, including biochemistry, materials science, and pharmaceuticals. Due to its long, non-polar hydrocarbon chain, methyl melissate is classified as a lipophilic and hydrophobic compound.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide spectrum of organic solvents is limited in publicly available literature. However, the following table summarizes the available quantitative and qualitative data to provide a baseline for solvent selection.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 25 mg/mL[1] | Not Specified | |

| Ethanol | C₂H₅OH | Polar Protic | 25 mg/mL[1] | Not Specified | |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Polar Aprotic | 10 mg/mL[1] | Not Specified | |

| DMF:PBS (pH 7.2) (1:3) | - | Aqueous/Organic Mixture | 0.25 mg/mL[1] | Not Specified | Phosphate-buffered saline |

| Water | H₂O | Polar Protic | 3.1 x 10⁻⁷ g/L[2] | 25 | Practically Insoluble[2] |

| Hexane (B92381) | C₆H₁₄ | Non-Polar | Highly Soluble[3][4] | Not Specified | A solution of 100 µg/mL in hexane is commercially available, indicating solubility at least to this concentration.[5] |

| Benzene | C₆H₆ | Non-Polar (Aromatic) | Readily Soluble[3] | Not Specified | |

| Chloroform | CHCl₃ | Non-Polar | Readily Soluble[3][4] | Not Specified | |

| Alcohols | R-OH | Polar Protic | Soluble[6] | Not Specified | General class, quantitative data unavailable. |

| Ethers | R-O-R' | Weakly Polar | Soluble[6] | Not Specified | General class, quantitative data unavailable. |

| Aromatic Hydrocarbons | - | Non-Polar | Soluble[6] | Not Specified | General class (e.g., Toluene), quantitative data unavailable. |

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following established methods can be employed to determine the equilibrium solubility of this compound.

Saturation Shake-Flask Method

This is a widely recognized and reliable method for determining the thermodynamic solubility of a compound.[7][8]

Principle: An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the resulting saturated solution is then quantified.

Apparatus and Materials:

-

This compound (solid, high purity)

-

Solvent of interest

-

Conical flasks or vials with stoppers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the selected solvent. A visual excess of solid should be present.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath and agitate at a controlled speed. The temperature should be maintained at the desired level (e.g., 25 °C or 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

-

After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Quantitatively dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculate the solubility from the measured concentration and the dilution factor.

Slow-Stir Method

This method is particularly advantageous for hydrophobic compounds like this compound as it minimizes the formation of emulsions or colloidal suspensions that can lead to an overestimation of solubility.[6]

Principle: A small amount of the solute is added to the solvent and stirred very slowly over an extended period to achieve equilibrium without creating a fine particulate suspension.

Apparatus and Materials:

-

Same as the Shake-Flask Method, but with a magnetic stirrer and stir bar instead of a shaker bath.

Procedure:

-

Add a small, accurately weighed amount of this compound to a flask containing a known volume of the solvent and a magnetic stir bar.

-

Seal the flask and place it on a magnetic stirrer in a constant temperature environment.

-

Stir the mixture at a very low speed, just enough to create a gentle vortex, for an extended period (e.g., 48-96 hours or longer) to allow for slow dissolution and equilibration.

-

Turn off the stirrer and allow the solution to stand for at least 24 hours at the same constant temperature to ensure any suspended particles settle.

-

Sample, filter, and analyze the supernatant as described in the Shake-Flask Method (steps 6-10).

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable solvent for this compound based on its solubility requirements for a given application.

References

- 1. caymanchem.com [caymanchem.com]

- 2. About Waxes… [adc-solution.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | 629-83-4 | Benchchem [benchchem.com]

- 5. Methyl triacontanate | C31H62O2 | CID 12400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triacontanoic Acid Methyl Ester [chembk.com]

- 7. Methyl triacontanoate|lookchem [lookchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Unveiling Methyl Melissate: A Historical Journey of Discovery and Isolation

A deep dive into the pioneering work that first identified and characterized methyl melissate (B1234502), a long-chain fatty acid ester found in natural waxes. This technical guide explores the historical context, experimental protocols, and quantitative data from the seminal research that laid the foundation for our understanding of this compound.

Introduction

Methyl melissate, the methyl ester of triacontanoic acid (melissic acid), is a long-chain saturated fatty acid ester with the chemical formula C31H62O2.[1] Its history is intrinsically linked to the early 20th-century investigations into the complex composition of natural waxes, particularly those of plants and insects. This guide provides a comprehensive overview of the historical discovery and isolation of this compound, with a focus on the pioneering analytical work that first brought this molecule to light. The content is tailored for researchers, scientists, and drug development professionals interested in the origins of natural product chemistry and the evolution of analytical techniques.

Historical Context: The Quest to Understand Natural Waxes

The early 20th century marked a period of intense scientific inquiry into the chemical makeup of natural substances. Waxes, with their inertness and complex mixture of long-chain molecules, presented a significant analytical challenge. A pivotal figure in this field was Albert Charles Chibnall, who, along with his collaborators, published a series of groundbreaking papers in the 1930s that systematically unraveled the composition of various plant and insect waxes.[2][3][4] Their work did not necessarily focus on isolating "this compound" as a primary objective. Instead, they aimed to identify the constituent fatty acids and alcohols that formed the wax esters. The isolation of this compound was a consequence of the analytical methods they developed to characterize these fatty acids.

The identification of melissic acid (triacontanoic acid) as a component of these waxes was a key step.[5] To analyze the mixture of fatty acids obtained after saponification of the wax, they were often converted to their methyl esters. This derivatization increased their volatility, allowing for separation by fractional distillation and enabling more accurate melting point determination. It is within this context that this compound was first prepared and characterized from a natural source.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound based on historical and contemporary data.

| Property | Value | Reference |

| Molecular Formula | C31H62O2 | [1] |

| Molecular Weight | 466.82 g/mol | [1] |

| Melting Point | 72.5-73.0 °C | [2] |

| Appearance | White solid | [6] |

| Solubility | Insoluble in water; soluble in organic solvents. | [6] |

Historical Experimental Protocols

The isolation and characterization of this compound in the early 20th century involved a multi-step process. The following protocols are reconstructed from the work of Chibnall and his colleagues.

Extraction of Wax from Natural Sources

The initial step was the extraction of the crude wax from plant or insect material.

-

Protocol:

-

The dried plant material (e.g., leaves, cuticles) or insect wax was subjected to solvent extraction.

-

Commonly used solvents included light petroleum or diethyl ether.

-

The extraction was typically carried out over several hours in a Soxhlet extractor.

-

The solvent was then evaporated to yield the crude wax.

-

Saponification of Wax Esters

To break down the complex esters into their constituent fatty acids and alcohols, saponification was employed.

-

Protocol:

-

The crude wax was refluxed with an alcoholic solution of potassium hydroxide (B78521) (e.g., 0.5 N ethanolic KOH) for several hours.

-

This process hydrolyzed the wax esters into potassium salts of the fatty acids and free fatty alcohols.

-

Separation of Fatty Acids and Alcohols

The resulting mixture of fatty acid salts and alcohols was then separated.

-

Protocol:

-

The alcoholic solution was diluted with water.

-

The unsaponifiable matter, containing the long-chain alcohols, was extracted with a non-polar solvent like ether.

-

The aqueous-alcoholic layer containing the potassium salts of the fatty acids was then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free fatty acids.

-

The free fatty acids were then collected by filtration or solvent extraction.

-

Esterification to Methyl Esters

The mixture of free fatty acids was converted to their methyl esters for further analysis.

-

Protocol:

-

The mixture of fatty acids was refluxed with anhydrous methanol (B129727) containing a catalyst, typically a small amount of sulfuric acid.

-

The reaction converted the fatty acids into their corresponding methyl esters.

-

The methyl esters were then extracted with a solvent like ether and washed to remove any remaining acid.

-

Fractional Distillation and Characterization of Methyl Esters

The mixture of methyl esters was then separated and characterized.

-

Protocol:

-

The mixture of methyl esters was subjected to fractional distillation under reduced pressure. This technique separated the esters based on their boiling points, which are related to their chain lengths.

-

Fractions were collected at different temperature ranges.

-

The melting point of each fraction was determined. The melting point of the fraction corresponding to methyl triacontanoate (this compound) was a key identifying characteristic.

-

Elemental analysis (combustion analysis) would have been used to determine the empirical formula and confirm the carbon and hydrogen content of the purified ester.

-

Visualization of Historical Workflow

The following diagram illustrates the logical workflow for the isolation and characterization of this compound from natural waxes as practiced in the early 20th century.

Quantitative Data from Historical Studies

The following table presents an example of the type of quantitative data that would have been collected during the analysis of a natural wax, leading to the identification of its components. The values are representative of the data found in the publications of Chibnall and his contemporaries.

| Analytical Step | Parameter | Value |

| Wax Extraction | Yield of crude wax from dried leaves | 1-2% |

| Saponification | Unsaponifiable matter (alcohols) | ~50% of crude wax |

| Fatty acids | ~50% of crude wax | |

| Fatty Acid Analysis | Melting point of total fatty acid mixture | Variable (e.g., 75-80 °C) |

| Methyl Ester Analysis | Boiling point of this compound fraction (at reduced pressure) | Not consistently reported |

| Melting point of purified this compound | 72.5-73.0 °C | |

| Elemental Analysis of C31H62O2 | Calculated: C, 79.75%; H, 13.38% Found: (Representative) C, 79.6%; H, 13.2% |

Conclusion

The historical discovery and isolation of this compound were not the result of a targeted search for this specific compound but rather a byproduct of the systematic and meticulous work of early 20th-century chemists to elucidate the composition of natural waxes. The experimental protocols they developed, centered around solvent extraction, saponification, esterification, and fractional distillation, laid the groundwork for the field of lipid chemistry. While modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) now allow for much more rapid and precise analysis of wax esters, the foundational principles established by these pioneering researchers remain relevant. This guide serves as a tribute to their ingenuity and provides a valuable historical perspective for contemporary scientists working with natural products.

References

- 1. The constitution of the primary alcohols, fatty acids and paraffins present in plant and insect waxes – ScienceOpen [scienceopen.com]

- 2. The constitution of the primary alcohols, fatty acids and paraffins present in plant and insect waxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The isolation of n-triacontanol from lucerne wax - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The constitution of the primary alcohols, fatty acids and paraffins present in plant and insect waxes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melissic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

The Enigmatic Role of Methyl Melissate in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl melissate (B1234502), the methyl ester of melissic acid (triacontanoic acid), is a very-long-chain fatty acid (VLCFA) derivative found as a constituent of plant cuticular wax. While often a minor component, its presence is integral to the physicochemical properties of the plant's outermost protective layer. This technical guide provides a comprehensive overview of the current understanding of methyl melissate's biological role in plant metabolism. It delves into its biosynthesis, its function as part of the epicuticular wax in mediating interactions with the environment, and its potential involvement in stress responses. This document also outlines detailed experimental protocols for its extraction and analysis and presents key metabolic and signaling pathways in which it is putatively involved.

Introduction

The plant cuticle is a complex, hydrophobic layer that covers the aerial surfaces of terrestrial plants, playing a crucial role in protecting against uncontrolled water loss, UV radiation, and pathogen attack[1]. This barrier is primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes. These waxes are a complex mixture of hydrophobic compounds, predominantly very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and esters[2][3].

This compound, a saturated fatty acid methyl ester with a 30-carbon acyl chain, is one such derivative found in the cuticular wax of various plant species[4]. As a member of the wax ester class, its biological functions are intrinsically linked to the overall properties of the cuticular layer. Understanding the biosynthesis and specific roles of individual wax components like this compound is crucial for developing novel strategies to enhance plant resilience to environmental stresses and for exploring potential applications in agriculture and biotechnology.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the synthesis of its precursor, melissic acid, a C30 VLCFA. This process occurs in the endoplasmic reticulum (ER) of epidermal cells.

Very-Long-Chain Fatty Acid (VLCFA) Elongation

VLCFAs are synthesized from C16 or C18 fatty acid precursors through the action of a multi-enzyme complex known as the fatty acid elongase (FAE). The FAE complex catalyzes a cycle of four reactions to add two carbon units from malonyl-CoA to the growing acyl chain. The key enzymes in this complex are:

-

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-keto group.

-

β-hydroxyacyl-CoA dehydratase (HCD): Removes a water molecule.

-

trans-2,3-enoyl-CoA reductase (ECR): Reduces the double bond to form a saturated acyl-CoA that is two carbons longer.

This cycle is repeated until the desired chain length, such as the C30 of melissic acid, is achieved.

Esterification to Form this compound

Once melissic acid (as melisoyl-CoA) is synthesized, it can be converted into this compound. This is likely achieved through one of two primary enzymatic pathways involved in wax ester formation:

-

Wax Synthase (WS): These enzymes, belonging to the membrane-bound O-acyltransferase (MBOAT) family or the bifunctional wax ester synthase/diacylglycerol acyltransferase (WSD) family, catalyze the esterification of a fatty alcohol with an acyl-CoA[5][6]. In the case of this compound, this would involve the transfer of the melisoyl group from melisoyl-CoA to methanol.

-

Carboxyl Methyltransferase: While less characterized for VLCFAs, specific methyltransferases are known to methylate various plant signaling molecules. It is plausible that a yet-unidentified methyltransferase could directly catalyze the methylation of the carboxyl group of melissic acid using a methyl donor like S-adenosyl-L-methionine (SAM).

The biosynthesis of wax esters, including this compound, is a highly regulated process, with the expression of the involved genes being influenced by developmental cues and environmental stresses[7].

Caption: Putative Biosynthesis Pathway of this compound.

Biological Role of this compound

As a component of the epicuticular wax, the primary role of this compound is structural, contributing to the overall integrity and functionality of the plant cuticle.

Barrier against Water Loss

The hydrophobic nature of this compound, along with other wax components, helps to create a barrier that minimizes non-stomatal water loss. This is particularly crucial for plant survival in arid environments and under drought stress[7]. The composition and amount of cuticular wax can change in response to water availability, with an increase in total wax load often observed under drought conditions[7].

Protection against Environmental Stresses

The cuticular wax layer, including its constituent this compound, provides protection against various abiotic and biotic stresses:

-

UV Radiation: The wax layer can reflect and scatter harmful UV radiation, thus protecting the underlying photosynthetic tissues[8].

-

Pathogen Defense: The cuticle acts as a physical barrier against the entry of fungal and bacterial pathogens. Furthermore, specific wax components can act as signals that either induce plant defense responses or are recognized by pathogens to initiate infection processes[8][9][10].

-

Insect Herbivory: The physical and chemical properties of the wax can deter insect feeding and oviposition[11].

Signaling

While specific signaling roles for this compound have not been elucidated, the cuticle itself is increasingly recognized as a source of signals for plant defense[8]. Cutin monomers and potentially certain wax components released upon pathogen attack can act as damage-associated molecular patterns (DAMPs), triggering downstream defense signaling cascades[12]. Given its position on the plant surface, it is plausible that this compound or its derivatives could be involved in these signaling events, although further research is needed to confirm this.

Caption: Biological Roles of this compound in the Plant Cuticle.

Quantitative Data